molecular formula C6H7NO B1294695 3-Methoxypyridine CAS No. 7295-76-3

3-Methoxypyridine

Cat. No.: B1294695
CAS No.: 7295-76-3
M. Wt: 109.13 g/mol
InChI Key: UMJSCPRVCHMLSP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxypyridine can be synthesized through various methods. One common approach involves the ortho lithiation of pyridine using mesityllithium as the metalating base . Another method includes the reaction of pyridine with methanol in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the methylation of pyridine using dimethyl sulfate or methyl iodide in the presence of a base . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Chemical Reactions Analysis

Nucleophilic Amination with NaH-LiI Composite

The NaH-LiI composite enables efficient C3-selective amination of 3-methoxypyridine via nucleophilic aromatic substitution. Key findings include:

Reaction Optimization

  • Optimal Conditions : 5 equiv NaH, 2 equiv LiI, THF solvent, 60°C .

  • Yield Enhancement : LiI increased conversion from 37% (NaI) to >99% with 88% isolated yield for piperidine adducts .

Substrate Scope

Amine TypeProduct Yield (%)Notable Observations
Piperidine (2a)88Scalable to 50 mmol (92% yield)
Morpholine (2d)32 (3ad) + 55 (3ad’)Ring-opening to ethanolamine adduct
1,3-Propanediamine (2n)61 (3an)Bis-pyridyl adduct formation
n-Butylamine (2o)61 (3ao) + 7 (3ao’)Competing Chichibabin amination

Sequential Amination

  • Dimethoxypyridines :

    • 2,6-Dimethoxypyridine undergoes stepwise amination: 76% yield for first amination (piperidine), 79% for second (pyrrolidine) .

    • 3,5-Dimethoxypyridine achieves diamination in 81% yield (C2) followed by moderate C5 functionalization .

Pyrolysis and Radical Formation

Pyrolysis of this compound at high temperatures generates reactive intermediates:

Primary Products

  • Pyrrolyl Radical (c-C₄H₄N) :

    • Detected via threshold photoelectron spectroscopy (TPES) .

    • Ionization energies: 9.11 eV (singlet X̃⁺¹A) and 9.43 eV (triplet ã⁺³A) .

    • Vibrational modes: Ring deformation at 400–600 cm⁻¹ .

Decomposition Pathways

PathwayProductsEnergy Profile (DFT)
c-C₄H₄N → HCN + C₃H₃Hydrogen cyanide + propargyl radicalΔG‡ = 45.2 kcal/mol
c-C₄H₄N → C₂H₂ + CH₂CNAcetylene + cyanomethyl radicalΔG‡ = 52.8 kcal/mol

Sulfate Radical-Mediated Oxidation

  • Mechanism : Initiated by flash photolysis of S₂O₈²⁻, generating SO₄⁻- radicals .

  • Kinetics : Second-order rate constant k = 1.2 × 10⁹ M⁻¹s⁻¹ (measured via transient absorption) .

Ortho Lithiation

  • Base : Mesityllithium (MesLi) in THF at −78°C .

  • Regioselectivity : Lithiation occurs at C2 position, enabling subsequent electrophilic quenching (e.g., iodination, carboxylation) .

Mechanism of Action

The mechanism of action of 3-methoxypyridine involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, it interacts with sulphate radicals, leading to the formation of oxidized derivatives . In lithiation reactions, it forms a complex with mesityllithium, resulting in ortho-lithiated derivatives . The exact molecular targets and pathways can vary depending on the specific reaction and application.

Comparison with Similar Compounds

Biological Activity

3-Methoxypyridine, a derivative of pyridine, has garnered attention in recent years for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7NOC_6H_7NO and a molecular weight of approximately 113.13 g/mol. Its structure includes a methoxy group (-OCH₃) attached to the third carbon of the pyridine ring, which influences its chemical reactivity and biological properties.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation : Reacting pyridine with methyl iodide in the presence of a base.
  • Methoxylation : Using methanol and acid catalysts to introduce the methoxy group onto pyridine.

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. A study synthesized several derivatives and evaluated their activity against various bacterial strains. Key findings include:

  • Minimum Inhibitory Concentrations (MIC) : Some derivatives showed promising MIC values ranging from 32 to 256 µg/ml against Staphylococcus aureus and Streptococcus pneumoniae .
  • Mechanism of Action : The binding interactions between these compounds and bacterial ribosomal subunits were characterized, suggesting that modifications in the structure could enhance antibacterial efficacy .

Cytotoxic Activity

This compound and its derivatives have also been evaluated for cytotoxic effects against cancer cell lines:

  • Cell Lines Tested : HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast).
  • Results : Certain derivatives exhibited significant antiproliferative effects with IC50 values between 1 to 5 µM, indicating selective toxicity towards cancer cells over normal fibroblast cells .
CompoundCell LineIC50 (µM)
Derivative 5dHepG22.5
Derivative 5gDU1453.0
Derivative 5iMDA-MB-2314.0

Other Biological Activities

In addition to antibacterial and cytotoxic properties, studies have suggested that this compound may possess:

  • Antioxidant Activity : Compounds with a similar structure have shown potential in scavenging free radicals, which could be beneficial in mitigating oxidative stress .
  • Anti-inflammatory Properties : Some derivatives have been linked to reduced inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Case Studies

  • Antibacterial Study : A study focused on synthesizing derivatives of this compound demonstrated that introducing electron-withdrawing groups significantly improved antibacterial activity against resistant strains of bacteria. The introduction of fluorine atoms was particularly effective in enhancing drug binding affinity .
  • Cytotoxicity Assessment : In another investigation, a series of pyridine derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that structural modifications could lead to enhanced selectivity towards cancer cells while sparing normal cells, highlighting the potential for developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key experimental parameters for studying the oxidation kinetics of 3-methoxypyridine mediated by sulfate radicals?

To analyze oxidation kinetics, use flash photolysis of peroxodisulfate (S₂O₈²⁻) at controlled pH (e.g., pH 2.5 and 9). Measure rate constants via time-resolved UV-Vis spectroscopy to track radical intermediates. Ensure precise control of sulfate radical (SO₄⁻) concentrations and monitor pH-dependent reactivity trends. Data contradictions may arise from competing pathways (e.g., hydroxyl radical formation at higher pH), requiring validation via scavenger experiments or isotopic labeling .

Q. How can regioselective lithiation of this compound be achieved for functionalization?

Use mesityllithium as a strong, sterically hindered base in THF at low temperatures (-40°C). The methoxy group directs lithiation to the ortho position (C-2), confirmed by quenching with electrophiles (e.g., D₂O or iodomethane). Optimize solvent polarity and temperature to minimize side reactions. Validate regiochemistry via ¹H-NMR or X-ray crystallography .

Q. What spectroscopic methods are suitable for characterizing this compound derivatives?

Employ FTIR to identify functional groups (e.g., C-O stretching at ~1260 cm⁻¹) and NMR (¹H/¹³C) for structural elucidation. For reactive intermediates (e.g., hydroperoxides), use low-temperature NMR (e.g., -80°C) to stabilize transient species. High-resolution mass spectrometry (HRMS) confirms molecular formulas .

Advanced Research Questions

Q. How can green chemistry principles be applied to synthesize triazolopyridine derivatives from this compound-based precursors?

Optimize oxidative cyclization using sodium hypochlorite (NaOCl) in ethanol at room temperature. This replaces toxic oxidants like Cr(VI) or DDQ. Monitor reaction progress via TLC or in situ NMR. Isolate products via extraction and alumina chromatography. Yields >70% are achievable with minimal byproducts .

Q. What mechanistic insights explain the pyrolysis of this compound to generate pyrrolyl radicals?

Pyrolysis at high temperatures (>800°C) cleaves the methoxy group, forming c-C₄H₄N radicals. Use threshold photoelectron spectroscopy (TPES) to detect ionization energies (e.g., 9.11 eV for the singlet state). Parallel pathways yield HCN + propargyl or C₂H₂ + cyanomethyl radicals; validate via DFT calculations of reaction energy profiles .

Q. How do directing groups influence cross-dehydrogenative coupling (CDC) reactions involving this compound?

The methoxy group enhances para-selectivity in CDC with ethers or alcohols under Cu/Ag catalysis. Probe radical intermediates using TEMPO quenching. Air is critical as an oxidant; argon inhibits reactivity. Test regioselectivity with substituted pyridine N-oxides and compare yields via GC-MS .

Q. What strategies resolve contradictions in singlet oxygen quenching rates for this compound derivatives?

Compare This compound (low quenching) with 3-hydroxypyridine (high quenching) via laser flash photolysis. The hydroxyl group enables proton-coupled electron transfer (PCET), absent in methoxy analogs. Use deuterated solvents to isolate kinetic isotope effects and confirm solvent adducts via LC-MS .

Q. Methodological Considerations

  • Data Validation : Cross-reference kinetic data with computational models (e.g., Gaussian for transition state analysis) to resolve mechanistic ambiguities .
  • Safety Protocols : Handle lithiating agents (mesityllithium) under inert atmospheres and NaOCl with corrosion-resistant equipment .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical) when designing studies .

Properties

IUPAC Name

3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-8-6-3-2-4-7-5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJSCPRVCHMLSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223238
Record name 3-Methoxypyridine
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Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7295-76-3
Record name 3-Methoxypyridine
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Record name 3-Methoxypyridine
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Record name 3-Methoxypyridine
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Record name 3-methoxypyridine
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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